2-(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
2-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O2/c24-13-18-11-19-15-29-10-7-20(19)25-23(18)28-8-5-16(6-9-28)14-30-22-12-17-3-1-2-4-21(17)26-27-22/h11-12,16H,1-10,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMVZLXVAABOME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C4=C(C=C5COCCC5=N4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C20H25N3O2
- Molecular Weight : 371.5 g/mol
- CAS Number : 2319808-82-5
Structural Features
The compound features a pyrano[4,3-b]pyridine core, which is known for its diverse pharmacological properties. The presence of the tetrahydrocinnolin moiety and piperidine ring contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in key signaling pathways. Notably, it exhibits inhibition of tropomyosin receptor kinase (Trk) pathways, which are crucial in mediating pain and inflammation responses. This inhibition can lead to decreased neurogenic inflammation and hyperalgesia, making it a candidate for analgesic therapies .
Pharmacological Properties
Research indicates that derivatives of pyrano[4,3-b]pyridine compounds often demonstrate:
- Antitumor Activity : Studies have shown that similar compounds can induce apoptosis in cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and HepG2 (hepatocellular carcinoma) cells. For instance, certain analogs exhibited cytotoxicity comparable to established chemotherapeutics like Doxorubicin .
- Antidiabetic Effects : Some derivatives have been reported to enhance insulin sensitivity in adipocytes, suggesting potential therapeutic applications in diabetes management .
- Antiviral Activity : Compounds within this class have shown moderate activity against HIV-1 replication, indicating their potential use in antiviral therapies .
Case Studies
- Anticancer Efficacy : A study involving the synthesis of pyrano[4,3-b]pyridine derivatives demonstrated their ability to inhibit cell proliferation in ovarian cancer models. The most active compounds were evaluated for their cytotoxic effects using flow cytometry and Western blot analysis to confirm apoptotic pathways .
- Analgesic Properties : Another research effort highlighted the effectiveness of similar compounds in reducing pain responses in animal models by targeting Trk signaling pathways. These findings suggest that the compound could be developed as a novel analgesic agent.
Summary of Biological Activities
Comparative Analysis of Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The target compound belongs to a broader class of pyrano-pyridine and pyrano-pyrimidine derivatives. Key structural analogues include:
Key Structural Differences :
- The target compound’s tetrahydrocinnolinyl-piperidine substituent is unique among the analogues, which typically feature simpler aryl or alkyl groups (e.g., phenyl, benzylamino). This modification may enhance binding to targets requiring extended aromatic stacking or hydrogen-bonding interactions.
Q & A
Q. Critical Parameters :
What spectroscopic and chromatographic methods are used to confirm the compound’s structure and purity?
Basic Research Question
Methodology :
Q. Table: Key Spectral Data
| Technique | Key Peaks/Data | Functional Group Confirmed |
|---|---|---|
| ¹H NMR | δ 4.2–4.5 (m, -OCH2-) | Ether linkage |
| IR | 2220 cm⁻¹ | Nitrile group |
| ESI-MS | [M+H]⁺ = calculated m/z ± 0.5 | Molecular formula |
What safety protocols are essential during synthesis and handling?
Basic Research Question
Critical Measures :
Q. First Aid :
- Skin Contact : Wash with soap/water for 15 minutes; seek medical help for irritation .
- Inhalation : Move to fresh air; administer oxygen if needed .
How can reaction conditions be optimized to improve yield and selectivity?
Advanced Research Question
Methodology :
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for piperidine functionalization .
- Catalyst Optimization : Use phase-transfer catalysts (e.g., TBAB) to improve interfacial reactions .
- DoE (Design of Experiments) : Vary temperature, stoichiometry, and reaction time to identify Pareto-optimal conditions.
Q. Case Study :
- Ethanol vs. Methanol : Switching to ethanol increased yield by 12% in tetrahydrobenzo[b]pyran syntheses due to better intermediate solubility .
How should researchers resolve contradictions in spectroscopic data (e.g., unexpected peaks)?
Advanced Research Question
Approach :
Impurity Analysis :
- Use LC-MS to detect byproducts (e.g., unreacted intermediates).
- Compare retention times with standards .
Deuterated Solvent Effects : Re-run NMR in DMSO-d₆ to resolve proton coupling ambiguities .
X-ray Crystallography : Confirm stereochemistry if crystal growth is feasible (e.g., slow evaporation from EtOAc) .
Example : A spurious ¹H NMR peak at δ 2.1 ppm in was traced to residual ethyl acetate; repeated washing with hexane resolved the issue .
How to design experiments for evaluating biological activity (e.g., anticancer potential)?
Advanced Research Question
Methodology :
- In Vitro Assays :
- In Vivo Models :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
